
Benzenesulfonic acid, p-tolyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, p-tolyl ester is a chemical compound with the molecular formula C14H14O3S. It is commonly known as p-toluenesulfonic acid ester and is used in various scientific research applications. This compound is synthesized through a specific method and has unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, p-tolyl ester depends on the specific reaction in which it is used. As a catalyst, it works by lowering the activation energy of the reaction, thereby increasing the rate of the reaction. As a protecting group, it works by temporarily blocking the functional group of the molecule and preventing unwanted reactions from occurring.
Biochemische Und Physiologische Effekte
Benzenesulfonic acid, p-tolyl ester has no known biochemical or physiological effects as it is not used in drug formulations or as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using benzenesulfonic acid, p-tolyl ester in lab experiments include its high solubility in polar solvents, its ability to act as a catalyst in various organic synthesis reactions, and its use as a protecting group for alcohols and amines. However, its limitations include its potential toxicity and the need for careful handling due to its corrosive nature.
Zukünftige Richtungen
For benzenesulfonic acid, p-tolyl ester include its use in the synthesis of new pharmaceuticals, agrochemicals, and fragrances. Additionally, research can be conducted to explore its potential use as a catalyst in other organic synthesis reactions and its potential as a protecting group for other functional groups. Further studies can also be conducted to investigate the toxicity of this compound and to develop safer handling procedures.
Conclusion:
In conclusion, benzenesulfonic acid, p-tolyl ester is a versatile compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. As a catalyst and protecting group, it has proven to be useful in organic synthesis reactions and has potential for further research in the field of chemistry.
Synthesemethoden
Benzenesulfonic acid, p-tolyl ester is synthesized through the esterification process of p-toluenesulfonic acid with methanol or ethanol. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, p-tolyl ester is used in various scientific research applications. It is commonly used as a catalyst in organic synthesis reactions such as esterification, transesterification, and acylation. It is also used as a protecting group for alcohols and amines in organic synthesis. Additionally, it is used as a reagent in the synthesis of various compounds including pharmaceuticals, agrochemicals, and fragrances.
Eigenschaften
CAS-Nummer |
5398-09-4 |
|---|---|
Produktname |
Benzenesulfonic acid, p-tolyl ester |
Molekularformel |
C13H12O3S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
(4-methylphenyl) benzenesulfonate |
InChI |
InChI=1S/C13H12O3S/c1-11-7-9-12(10-8-11)16-17(14,15)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI-Schlüssel |
RQYYUHGXOAMYAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
5398-09-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



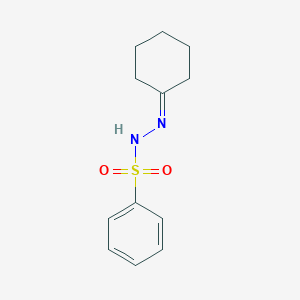
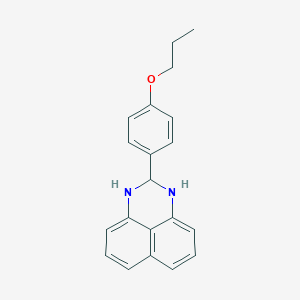
![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)
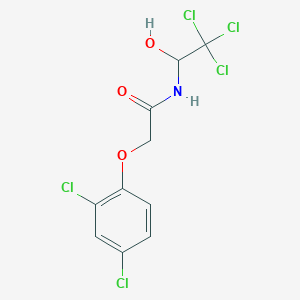
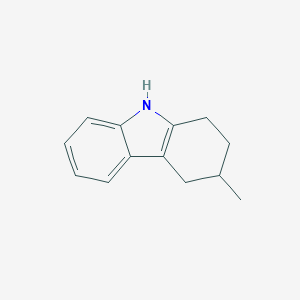
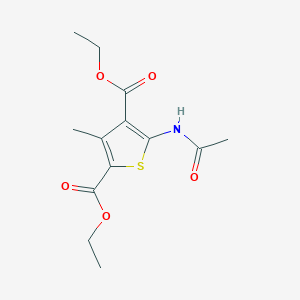
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
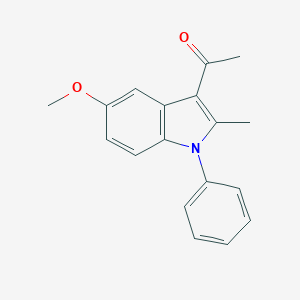
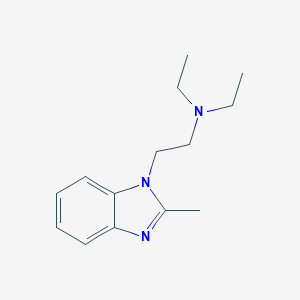
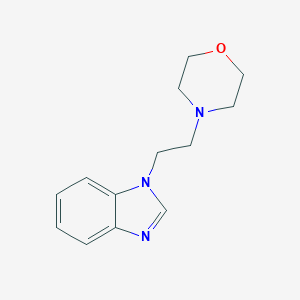
![4-Chloro-2-[1-(3,4-dimethylanilino)ethyl]phenol](/img/structure/B188310.png)
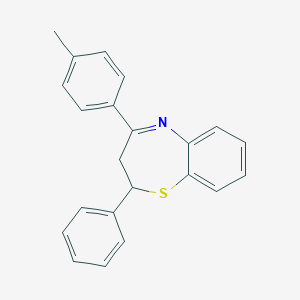
![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)